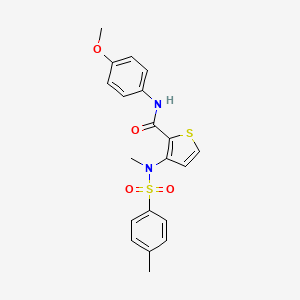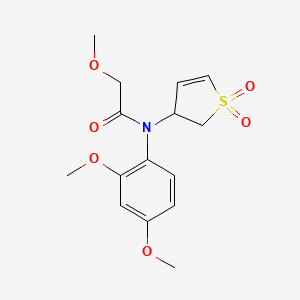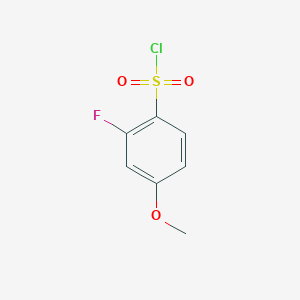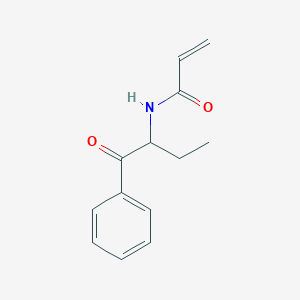![molecular formula C17H22N4O3S B2358393 7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 689228-51-1](/img/structure/B2358393.png)
7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains a quinazolinone moiety, which is a type of organic compound in the class of benzopyrimidines.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.Scientific Research Applications
Antitumor and Antimicrobial Applications
- Quinazoline derivatives exhibit significant biological effects, including anticancer and antimicrobial activities. They are considered important chemical synthons for various therapeutic efficacies and pharmaceutical utilities. Notably, quinazoline is a core component in several marketed anticancer agents, demonstrating its critical role in oncological pharmacotherapy (Kassab et al., 2016).
- A study on the synthesis and biological evaluation of thiazolidinone derivatives, including compounds with a structure similar to the query chemical, highlighted their antimicrobial activity against various bacterial and fungal strains. This research underscores the antimicrobial potential of such compounds, offering insights into their application in combating infectious diseases (Patel, Kumari, & Patel, 2012).
Synthesis of Novel Chemical Entities
- Research into novel synthetic methods and chemical structures, such as those involving quinazoline derivatives, is vital for developing new therapeutic agents. Studies demonstrate various synthetic routes and the potential biological activity of these compounds, suggesting their utility in drug discovery and development processes (Chern et al., 1988), (Basha et al., 2019).
Safety And Hazards
The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
properties
IUPAC Name |
7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-2-19-3-5-20(6-4-19)7-8-21-16(22)12-9-14-15(24-11-23-14)10-13(12)18-17(21)25/h9-10H,2-8,11H2,1H3,(H,18,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIMRSPNXFNKPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-(4-ethylpiperazin-1-yl)ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide](/img/structure/B2358311.png)


![8-[(4-Methoxyphenyl)methyl]-11-methyl-13-oxo-3,6,8,10,12-pentaazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10-pentaene-4,5-dicarbonitrile](/img/structure/B2358314.png)

![3-butyl-8-cyclohexyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358317.png)
![1'-(3-Phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2358318.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2358320.png)
![3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2358323.png)

![(E)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2358327.png)


